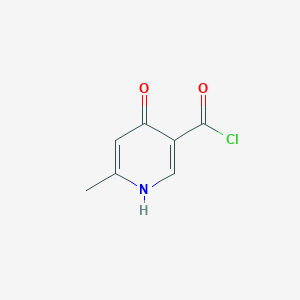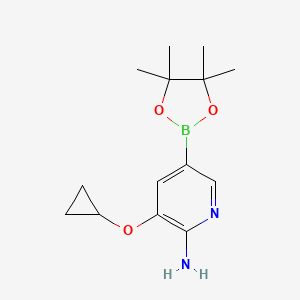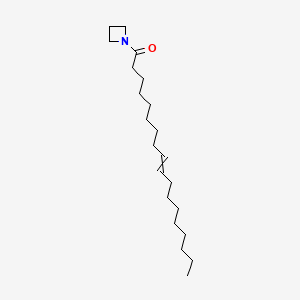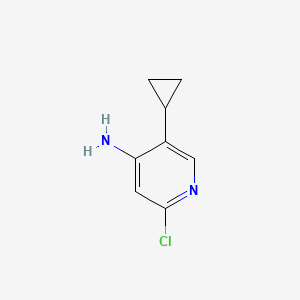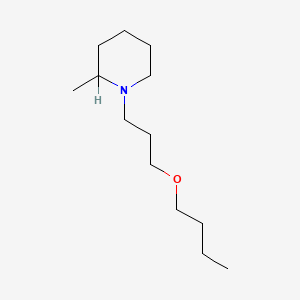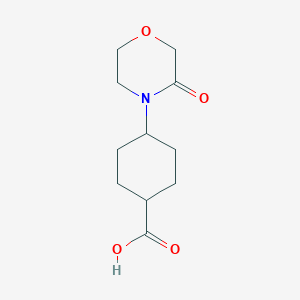
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is an organic compound that features a morpholine ring fused with a cyclohexane carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Cyclohexane Carboxylic Acid Derivative: The cyclohexane carboxylic acid derivative can be prepared through the oxidation of cyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the morpholine ring with the cyclohexane carboxylic acid derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid or cyclohexane-1,4-dione.
Reduction: Formation of 4-(3-Hydroxy-morpholin-4-yl)-cyclohexanecarboxylic acid.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(3-Oxo-morpholin-4-yl)-benzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexane carboxylic acid group.
4-(3-Oxo-morpholin-4-yl)-phenylacetic acid: Contains a phenylacetic acid group instead of a cyclohexane carboxylic acid group.
Uniqueness
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is unique due to its combination of a morpholine ring and a cyclohexane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.
特性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
4-(3-oxomorpholin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChIキー |
PYUCPAGYOOYTBE-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)O)N2CCOCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)

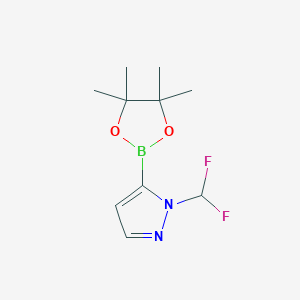
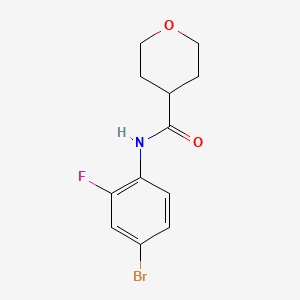
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
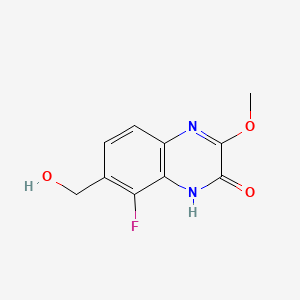
![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
